N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrrolidine ring, and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Ethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: This can be achieved through amide bond formation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can target the carbonyl group in the chromene core.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
Oxidation: Products may include N-oxides and hydroxylated derivatives.
Reduction: Reduced forms of the chromene core and pyrrolidine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and chromene core are believed to play crucial roles in binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- N-[2-(4-ethylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
- N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxylate
Uniqueness
N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylphenyl group, pyrrolidine ring, and chromene core in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C24H26N2O3 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-2-pyrrolidin-1-ylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O3/c1-2-17-9-11-18(12-10-17)20(26-13-5-6-14-26)16-25-24(28)23-15-21(27)19-7-3-4-8-22(19)29-23/h3-4,7-12,15,20H,2,5-6,13-14,16H2,1H3,(H,25,28) |
InChI Key |
CKXSALABCQSCJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N4CCCC4 |
Origin of Product |
United States |
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